molecular formula C9H14ClNO3 B012728 2,4,6-trimethoxyaniline Hydrochloride CAS No. 102438-99-3

2,4,6-trimethoxyaniline Hydrochloride

Cat. No.: B012728
CAS No.: 102438-99-3
M. Wt: 219.66 g/mol
InChI Key: GRHAUEFIQOUKAY-UHFFFAOYSA-N
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Description

2,4,6-Trimethoxyaniline Hydrochloride is an organic compound with the molecular formula C9H14ClNO3. It is a derivative of aniline, where three methoxy groups are attached to the benzene ring at positions 2, 4, and 6. This compound is commonly used in various chemical synthesis processes and has significant applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Trimethoxyaniline Hydrochloride typically involves the reaction of 2,4,6-trimethoxyaniline with hydrochloric acid. The process can be summarized as follows:

    Starting Material: 2,4,6-Trimethoxyaniline.

    Reaction: The starting material is dissolved in an appropriate solvent, such as ethanol or water.

    Addition of Hydrochloric Acid: Hydrochloric acid is added to the solution, resulting in the formation of this compound.

    Isolation: The product is isolated by filtration and purified through recrystallization.

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves:

    Bulk Reaction: Large quantities of 2,4,6-trimethoxyaniline are reacted with hydrochloric acid in industrial reactors.

    Purification: The crude product is purified using techniques such as distillation or crystallization to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: 2,4,6-Trimethoxyaniline Hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it back to the parent amine.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents or nitrating agents under controlled conditions.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Regeneration of 2,4,6-trimethoxyaniline.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

2,4,6-Trimethoxyaniline Hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the production of dyes and pigments.

    Biology: Employed in the synthesis of biologically active compounds and as a reagent in biochemical assays.

    Medicine: Investigated for its potential pharmacological properties and as a precursor in drug synthesis.

    Industry: Utilized in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4,6-Trimethoxyaniline Hydrochloride involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, influencing their activity.

    Pathways: It may modulate signaling pathways involved in cellular processes such as proliferation, apoptosis, and differentiation.

Comparison with Similar Compounds

    2,4,6-Trimethoxyaniline: The parent compound without the hydrochloride group.

    2,4,5-Trimethoxyaniline: A structural isomer with methoxy groups at positions 2, 4, and 5.

    3,4,5-Trimethoxyaniline: Another isomer with methoxy groups at positions 3, 4, and 5.

Uniqueness: 2,4,6-Trimethoxyaniline Hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride group, which can influence its solubility, reactivity, and interaction with biological targets.

Properties

IUPAC Name

2,4,6-trimethoxyaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3.ClH/c1-11-6-4-7(12-2)9(10)8(5-6)13-3;/h4-5H,10H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRHAUEFIQOUKAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)OC)N)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00377446
Record name 2,4,6-trimethoxyaniline Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00377446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102438-99-3
Record name 2,4,6-trimethoxyaniline Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00377446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,6-trimethoxyaniline hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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